T-2 Tetraol (CAS 34114-99-3) is a highly oxygenated type A trichothecene and the terminal, fully hydrolyzed phase I metabolite of T-2 toxin. Characterized by the presence of four free hydroxyl groups and the conserved 12,13-epoxy core, it serves as a critical biomarker for end-stage mycotoxin exposure and a reference standard in food safety analytics [1]. Unlike its highly esterified parent compound, T-2 tetraol exhibits high polarity, which dictates its unique behavior in chromatographic separations and solid-phase extraction (SPE) workflows[2]. For procurement, it is primarily sourced as an analytical standard for LC-MS/MS calibration, toxicokinetic biomonitoring, and structure-activity relationship (SAR) studies where a fully de-esterified trichothecene baseline is required [1].
Substituting T-2 tetraol with its parent compound (T-2 toxin) or primary metabolite (HT-2 toxin) fundamentally compromises both analytical and toxicological workflows. In LC-MS/MS food safety testing, standard non-polar extraction methods that successfully recover T-2 toxin fail to capture the highly polar T-2 tetraol, leading to false negatives in total mycotoxin load assessments if the specific tetraol standard is not used for calibration[1]. Furthermore, in mechanistic toxicology, T-2 and HT-2 toxins are potent inducers of apoptosis and ribosomal translation inhibition [2]. Using them as substitutes in assays requiring the terminal, detoxified metabolic state would completely invalidate structure-activity relationship (SAR) models, as T-2 tetraol is required to demonstrate the baseline toxicity of the bare trichothecene core without the amplifying effects of C-4, C-8, and C-15 esterifications [2].
T-2 tetraol's four free hydroxyl groups make it significantly more polar than T-2 and HT-2 toxins. In cereal matrix cleanups, standard non-polar columns retain T-2 toxin but yield poor recoveries for T-2 tetraol. Optimized polar extraction (e.g., ACN/H2O 80:20) combined with specialized mycotoxin SPE columns is required, achieving 65–104% recovery for T-2 tetraol[1]. Procuring the exact T-2 tetraol standard is mandatory to calibrate these polar-optimized workflows, as its elution profile cannot be extrapolated from less polar analogs [1].
| Evidence Dimension | SPE Extraction Recovery |
| Target Compound Data | Requires polar-optimized SPE for >65% recovery |
| Comparator Or Baseline | T-2 Toxin (effectively retained by standard non-polar columns) |
| Quantified Difference | Up to 31% increase in recovery when switching to polar-optimized extraction for T-2 tetraol. |
| Conditions | Cereal matrix extraction prior to LC-MS/MS analysis. |
Analytical laboratories must procure T-2 tetraol to validate polar extraction efficiencies, as using T-2 toxin as a surrogate will result in massive under-quantification of terminal metabolites.
T-2 tetraol serves as the required low-toxicity baseline in trichothecene structure-activity studies. In human primary renal proximal tubule epithelial cells (RPTEC) and HepG2 cells, T-2 and HT-2 toxins rapidly induce sub-G1 peak formation (apoptosis) and severe cytotoxicity at concentrations as low as 1 µM [1]. In contrast, the fully hydrolyzed T-2 tetraol exhibits the highest IC50 among the metabolites and requires significantly higher concentrations (>10 µM) to trigger comparable apoptotic effects[1].
| Evidence Dimension | Cytotoxicity (IC50) and Apoptotic Induction |
| Target Compound Data | Low apoptotic induction; highest IC50 among T-2 metabolites |
| Comparator Or Baseline | T-2 Toxin and HT-2 Toxin (high apoptosis at 1-10 µM; low IC50) |
| Quantified Difference | T-2 tetraol IC50 > T-2 triol > HT-2 toxin > T-2 toxin. |
| Conditions | 24-48h incubation in human cell lines (RPTEC, HepG2). |
Procuring T-2 tetraol allows toxicologists to isolate the baseline effects of the trichothecene core from the acute toxicity driven by the ester side chains of T-2 and HT-2.
Following ingestion, T-2 toxin is rapidly deacetylated to HT-2 toxin and subsequently hydrolyzed to T-2 triol and T-2 tetraol. While HT-2 is the primary intermediate, T-2 tetraol represents the terminal phase I de-esterification product before phase II glucuronidation [1]. Toxicokinetic studies show that T-2 tetraol accounts for a significant portion of urinary metabolites (e.g., up to 21% of recovered radiolabel in specific rat models), whereas the parent T-2 toxin is nearly undetectable [1].
| Evidence Dimension | Urinary Metabolite Recovery |
| Target Compound Data | Represents up to 21% of recovered radiolabeled metabolites in urine |
| Comparator Or Baseline | T-2 Toxin (rapidly metabolized, <6% recovery in urine) |
| Quantified Difference | T-2 tetraol is a major terminal excretory product, whereas the parent compound is transient. |
| Conditions | In vivo mammalian toxicokinetic models (e.g., Sprague-Dawley rats). |
For clinical or veterinary biomonitoring, T-2 tetraol must be procured as the reference standard, as testing for the parent T-2 toxin alone will fail to detect historical exposure.
T-2 tetraol is required for optimizing solid-phase extraction (SPE) and liquid chromatography gradients for highly polar trichothecenes in complex matrices like cereals, beer, and wine [1]. Its early elution time and unique matrix suppression profile make it necessary for validating multi-toxin analytical panels where non-polar analogs like T-2 toxin cannot serve as surrogates[1].
As the terminal phase I metabolite of T-2 toxin, T-2 tetraol is used to calibrate quantitative assays for urinary and fecal mycotoxin excretion[2]. It is utilized for retrospective exposure assessments in livestock and humans where the parent toxin has already been fully metabolized and is no longer detectable [2].
In cellular assays evaluating ribotoxic stress, oxidative damage, and apoptosis, T-2 tetraol is utilized as the fully de-esterified baseline[3]. Comparing its attenuated effects against T-2 and HT-2 toxins allows researchers to map the specific toxicological contributions of the C-4, C-8, and C-15 ester groups [3].
Acute Toxic;Irritant